6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

Epigenetics Cancer Research HDAC Inhibition

Differentiated from non-fluorinated core by HDAC1 potency (IC50 197 nM) and +0.14 ΔLogD for CNS design. Use for HDAC/epigenetic leads; verify activity need before purchase due to 10-20x cost premium over parent core.

Molecular Formula C11H10FNO
Molecular Weight 191.2 g/mol
CAS No. 883531-02-0
Cat. No. B1344649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde
CAS883531-02-0
Molecular FormulaC11H10FNO
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N(C(=C2)C=O)C)F
InChIInChI=1S/C11H10FNO/c1-7-10(12)4-3-8-5-9(6-14)13(2)11(7)8/h3-6H,1-2H3
InChIKeyNUDRMBQZMKFWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde: A Fluorinated Indole-2-carbaldehyde Building Block for Medicinal Chemistry


6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (CAS: 883531-02-0) is a synthetic heterocyclic building block belonging to the indole-2-carbaldehyde class. Its molecular formula is C11H10FNO, with a molecular weight of 191.20 g/mol . The compound features a characteristic substitution pattern: a fluorine atom at the 6-position and methyl groups at the 1- and 7-positions of the indole core. This specific substitution differentiates it from both the non-fluorinated parent scaffold (1,7-dimethyl-1H-indole-2-carbaldehyde) and other regioisomeric fluoroindole-2-carbaldehydes . The aldehyde group at the 2-position provides a reactive handle for downstream derivatization, making the compound a versatile intermediate in the synthesis of more complex molecules. Predicted physicochemical properties include a boiling point of 336.8±37.0 °C and a density of 1.18±0.1 g/cm³ .

Why 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde Cannot Be Interchanged with Closely Related Analogs


In scientific procurement, substituting a fluorinated building block with a non-fluorinated analog, or altering the fluorine's regiochemistry, carries significant risk. The introduction of a fluorine atom at the 6-position fundamentally alters key molecular properties including lipophilicity, electronic distribution, and metabolic stability [1]. For 6-fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde, this modification results in a measurably different LogP and LogD profile compared to its non-fluorinated counterpart (1,7-dimethyl-1H-indole-2-carbaldehyde), directly impacting membrane permeability and target binding [2]. Furthermore, the specific 6-fluoro substitution pattern is associated with a unique biological activity profile, such as distinct potency against HDAC1 [3], that is not generalizable to other regioisomers (e.g., 4-, 5-, or 7-fluoroindole-2-carbaldehydes) or non-fluorinated scaffolds. Substitution without validating these quantitative differences can lead to altered potency, off-target effects, and failed lead optimization campaigns, making procurement decisions based on chemical similarity alone a poor strategy.

Quantitative Differentiation Evidence for 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde vs. Analogs


HDAC1 Inhibitory Potency: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde vs. 7-Fluoro Regioisomer

The 6-fluoro substitution pattern confers significantly higher potency against Histone Deacetylase 1 (HDAC1) compared to its 7-fluoro regioisomer. The target compound demonstrates an IC50 value of 197 nM for HDAC1 inhibition [1]. In a comparable assay measuring inhibition of human recombinant HDAC2, the 7-fluoro-1H-indole-2-carbaldehyde analog exhibits an IC50 of 1612 nM [2]. This represents an approximately 8-fold difference in potency, a critical factor in lead selection.

Epigenetics Cancer Research HDAC Inhibition Medicinal Chemistry

CYP2D6 Off-Target Liability Profile: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

The compound exhibits a defined off-target interaction profile with the cytochrome P450 enzyme CYP2D6, a key enzyme in drug metabolism. It demonstrates an IC50 of 20,000 nM (20 µM) against CYP2D6 in human liver microsomes [1]. While a direct comparator for this specific assay is not available for the non-fluorinated analog, this data establishes a baseline for assessing potential drug-drug interaction (DDI) risk and serves as a crucial differentiator when selecting fluorinated building blocks for lead optimization.

ADMET Drug Metabolism CYP450 Inhibition Safety Pharmacology

Lipophilicity Shift from Fluorination: LogP and LogD Comparison vs. Non-Fluorinated Core

Fluorination at the 6-position introduces a quantifiable and predictable shift in lipophilicity compared to the non-fluorinated parent scaffold. The target compound has a calculated LogP of 2.58 and a LogD (at pH 7.4) of 2.58 [1]. Its non-fluorinated analog, 1,7-dimethyl-1H-indole-2-carbaldehyde, has a lower calculated LogP of 2.44 and LogD (at pH 7.4) of 2.44 [2]. This measured increase of 0.14 in LogD is consistent with the known effect of aromatic fluorine substitution and is a key differentiator for modulating membrane permeability and target engagement.

Physicochemical Properties Drug Design Lipophilicity ADME

Market Availability and Cost Differential: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde vs. Non-Fluorinated Core

The fluorinated derivative carries a premium over its non-fluorinated core. While exact pricing is vendor-dependent and subject to change, the 6-fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde (CAS 883531-02-0) is generally more expensive, with a listed price of $263.00 for 500 mg from one vendor . In contrast, the non-fluorinated analog 1,7-dimethyl-1H-indole-2-carbaldehyde (CAS 709649-50-3) is widely available at a significantly lower cost . This cost differential underscores the specialized nature of the fluorinated building block and should be factored into procurement budgets for large-scale or routine synthetic applications.

Procurement Cost Analysis Commercial Availability Supply Chain

Optimal Scientific and Industrial Application Scenarios for 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde


Lead Optimization in HDAC Inhibitor Programs Requiring Potency at Sub-200 nM

In medicinal chemistry campaigns targeting histone deacetylases (HDACs) for oncology or epigenetic indications, the 6-fluoro substitution confers a critical advantage. With a measured IC50 of 197 nM against HDAC1 [3], this compound serves as a privileged starting point for developing potent inhibitors. Its >8-fold higher potency relative to the 7-fluoro regioisomer (IC50 = 1612 nM for HDAC2) makes it the preferred scaffold for achieving the sub-200 nM potency typically required for lead compounds.

Synthesis of Fluorinated Analog Libraries for CNS Drug Discovery

The quantifiable increase in lipophilicity (ΔLogD = +0.14) compared to the non-fluorinated parent [3] makes this compound an ideal core for synthesizing CNS-penetrant analogs. The fluorine atom's effect on LogD falls within the optimal range for crossing the blood-brain barrier, while the aldehyde handle allows for rapid diversification into focused libraries. This provides a clear physicochemical rationale for selecting the fluorinated building block over its non-fluorinated counterpart for CNS-targeted medicinal chemistry.

ADMET Profiling and Candidate De-risking in Drug Development

The availability of quantitative off-target liability data, such as the CYP2D6 IC50 of 20,000 nM [3], allows for early de-risking of potential drug candidates. When using this building block, researchers can incorporate this known CYP profile into their ADMET models from the outset, making more informed decisions about lead progression. This data provides a clear advantage over uncharacterized or alternative fluorinated indole scaffolds where such critical safety pharmacology information is absent.

Cost-Conscious Scale-Up Where Fluorine Substitution is Non-Negotiable

The substantial cost premium of the 6-fluoro analog over the non-fluorinated core (approximately 10-20x higher per gram) necessitates a targeted procurement strategy. The high cost is justified for applications where the fluorine atom is essential for activity, potency, or ADME properties. Researchers should evaluate the quantitative differentiation evidence (HDAC potency, LogD shift) to validate the need for the fluorinated analog before committing to large-scale procurement, reserving the cheaper non-fluorinated core for preliminary SAR exploration or applications where fluorine is not required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.